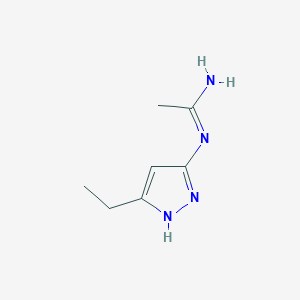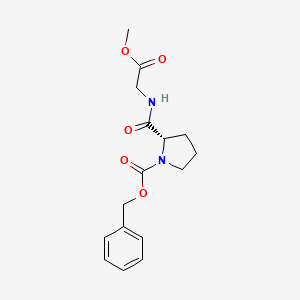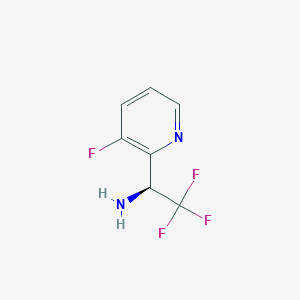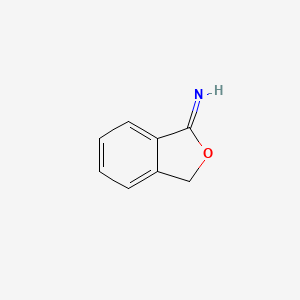
isobenzofuran-1(3H)-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobenzofuran-1(3H)-imine is a heterocyclic compound that features a fused benzene and furan ring with an imine group at the 1-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobenzofuran-1(3H)-imine can be synthesized through several methods. One common approach involves the condensation of ninhydrin with amino-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . Another method includes the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water as a reaction medium is favored due to its environmentally benign nature and efficiency in facilitating the oxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
Isobenzofuran-1(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione using molecular oxygen and hydrogen peroxide.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Isobenzofuran-1,3-dione.
Reduction: Isobenzofuran-1(3H)-amine.
Substitution: Various substituted isobenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Isobenzofuran-1(3H)-imine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of isobenzofuran-1(3H)-imine involves its ability to participate in various chemical reactions due to the presence of the imine group. The imine group can act as an electrophile, making it susceptible to nucleophilic attack. This reactivity is crucial in its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Isobenzofuran-1(3H)-imine can be compared with other similar compounds such as:
Isobenzofuran-1(3H)-one: Known for its biological activities and used in the synthesis of various bioactive molecules.
Isobenzofuran-1,3-dione: Formed through the oxidation of this compound and used in similar applications.
The uniqueness of this compound lies in its imine group, which imparts distinct reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C8H7NO |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
3H-2-benzofuran-1-imine |
InChI |
InChI=1S/C8H7NO/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2 |
InChI-Schlüssel |
UZNGGIDVCAOZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=N)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


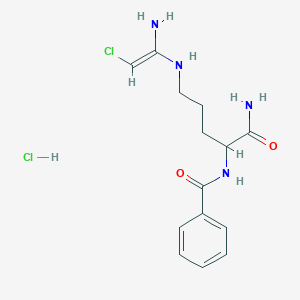
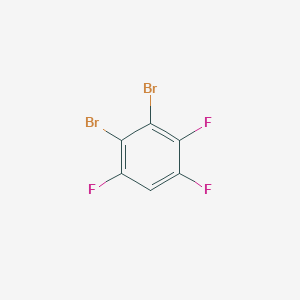
![(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12865412.png)
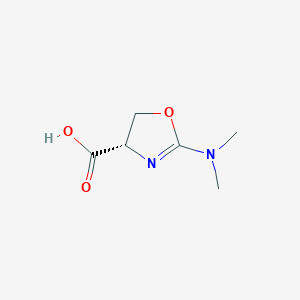
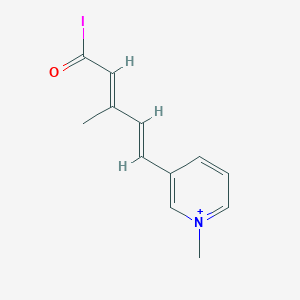
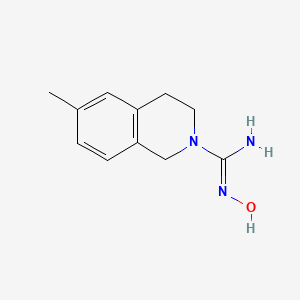
![7-Iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12865433.png)
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)
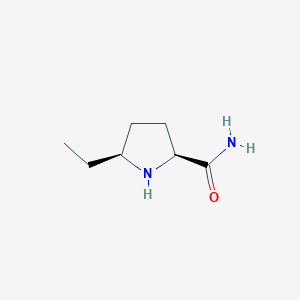

![4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine](/img/structure/B12865455.png)
